molecular formula C19H24ClNO B2999833 N-(2-adamantyl)-3-chloro-N-ethylbenzamide CAS No. 714212-76-7

N-(2-adamantyl)-3-chloro-N-ethylbenzamide

Cat. No.: B2999833
CAS No.: 714212-76-7
M. Wt: 317.86
InChI Key: LHMXKNUABGHVRQ-UHFFFAOYSA-N
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Description

“N-(2-adamantyl)-3-chloro-N-ethylbenzamide” is a derivative of adamantane . Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are members of the larger family of diamondoids, these caged hydrocarbons are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In a study, novel 2-aminoadamantane derivatives, specifically N-[2-(adamant-2-yl)-aminocarbonylmethyl]-N′-(dialkylamino) alkylnitrobenzamides and their physiologically compatible salts, preferably the hydrochlorides, were synthesized .


Molecular Structure Analysis

The compound was analyzed by gas chromatography–mass spectrometry, high-resolution liquid chromatography–mass spectrometry, crystal X-ray diffraction and spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies .


Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development and nanomaterials, owing to their unique structural, biological and stimulus-responsive properties . The wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .


Physical and Chemical Properties Analysis

Adamantanes are characterized by their unique physical and chemical properties . They are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development and nanomaterials . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests potential future directions in the development of new materials based on natural and synthetic nanodiamonds .

Properties

IUPAC Name

N-(2-adamantyl)-3-chloro-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO/c1-2-21(19(22)14-4-3-5-17(20)11-14)18-15-7-12-6-13(9-15)10-16(18)8-12/h3-5,11-13,15-16,18H,2,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMXKNUABGHVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1C2CC3CC(C2)CC1C3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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